

DNA gyrase B-IN-2 CAS number and supplier information

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Compound of Interest

Compound Name: DNA gyrase B-IN-2

Cat. No.: B12385049

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An In-depth Technical Guide to DNA Gyrase B-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA gyrase B inhibitor, **DNA gyrase B-IN-2**, including its chemical identity, biological activity, and methods for its study.

Compound Information

- Product Name: **DNA gyrase B-IN-2**
- CAS Number: 2522666-80-2[1][2][3]
- Mechanism of Action: **DNA gyrase B-IN-2** is an inhibitor of the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair in bacteria.[1][2] By targeting the ATPase activity of the GyrB subunit, it prevents the negative supercoiling of DNA, leading to an antibacterial effect.

Supplier Information

Supplier	Catalog Number
MedChemExpress	HY-147818
Tebubio	T63442

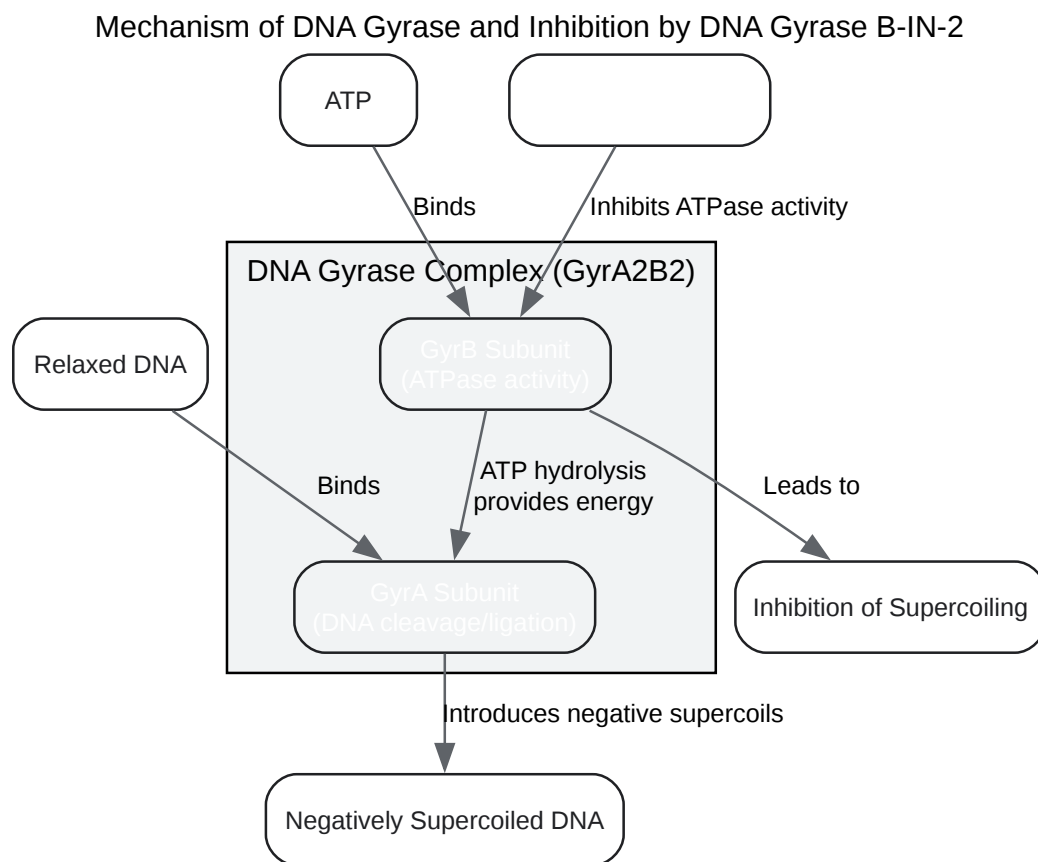
Quantitative Data

The following table summarizes the reported in vitro activity of **DNA gyrase B-IN-2**.

Target	Organism	Assay	IC50	Minimum Inhibitory Concentration (MIC)	Reference
DNA Gyrase B	E. coli	DNA Supercoiling	3.29-10.49 μ M	4–16 μ g/mL	
DNA Gyrase B	M. tuberculosis	DNA Supercoiling	4.41-5.61 μ M	Not Reported	
DNA Gyrase	ESKAPE Pathogens (Gram-positive)	Not Specified	< 10 nM	< 0.03 μ g/mL	
DNA Gyrase	ESKAPE Pathogens (Gram-negative)	Not Specified	Not Reported	4–16 μ g/mL	

Signaling Pathway and Mechanism of Action

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. This process is crucial for relieving topological stress during DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. **DNA gyrase B-IN-2** specifically inhibits the GyrB subunit, which is responsible for ATP hydrolysis, the energy source for the supercoiling reaction.



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Caption: Inhibition of the GyrB subunit's ATPase activity by **DNA gyrase B-IN-2**.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

- DNA Gyrase (E. coli or M. tuberculosis)

- Relaxed pBR322 plasmid DNA
- 5X Assay Buffer (e.g., 50 mM HEPES.KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin)
- **DNA Gyrase B-IN-2** (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)
- Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
- 2X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Chloroform:isoamyl alcohol (24:1)
- Agarose
- 1X TAE buffer
- Ethidium bromide or other DNA stain
- Microcentrifuge tubes
- Incubator at 37°C
- Gel electrophoresis apparatus and power supply
- Gel documentation system

Procedure:

- Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
- Aliquot the reaction mixture into microcentrifuge tubes.
- Add the test compound (**DNA Gyrase B-IN-2**) at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

- Dilute the DNA gyrase enzyme in Dilution Buffer.
- Initiate the reaction by adding the diluted enzyme to each tube (except the negative control).
- Incubate the reactions at 37°C for 30-60 minutes.
- Stop the reaction by adding 2X Stop Buffer/Loading Dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge.
- Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
- Run the gel at a constant voltage until the dye front has migrated an adequate distance.
- Visualize the DNA bands under UV light using a gel documentation system. The relaxed and supercoiled forms of the plasmid will migrate differently.
- Quantify the intensity of the supercoiled DNA band to determine the percent inhibition and calculate the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition.

Materials:

- DNA Gyrase
- Linearized plasmid DNA (e.g., pBR322)
- ATP
- Assay Buffer (e.g., 50 mM Tris.HCl pH 7.5, 1 mM EDTA, 5 mM magnesium chloride, 5 mM DTT, 10% glycerol)
- **DNA Gyrase B-IN-2** (or other test compound)
- Coupled enzyme system (Pyruvate kinase/Lactate dehydrogenase - PK/LDH)
- Phosphoenolpyruvate (PEP)

- NADH
- Microplate reader capable of measuring absorbance at 340 nm

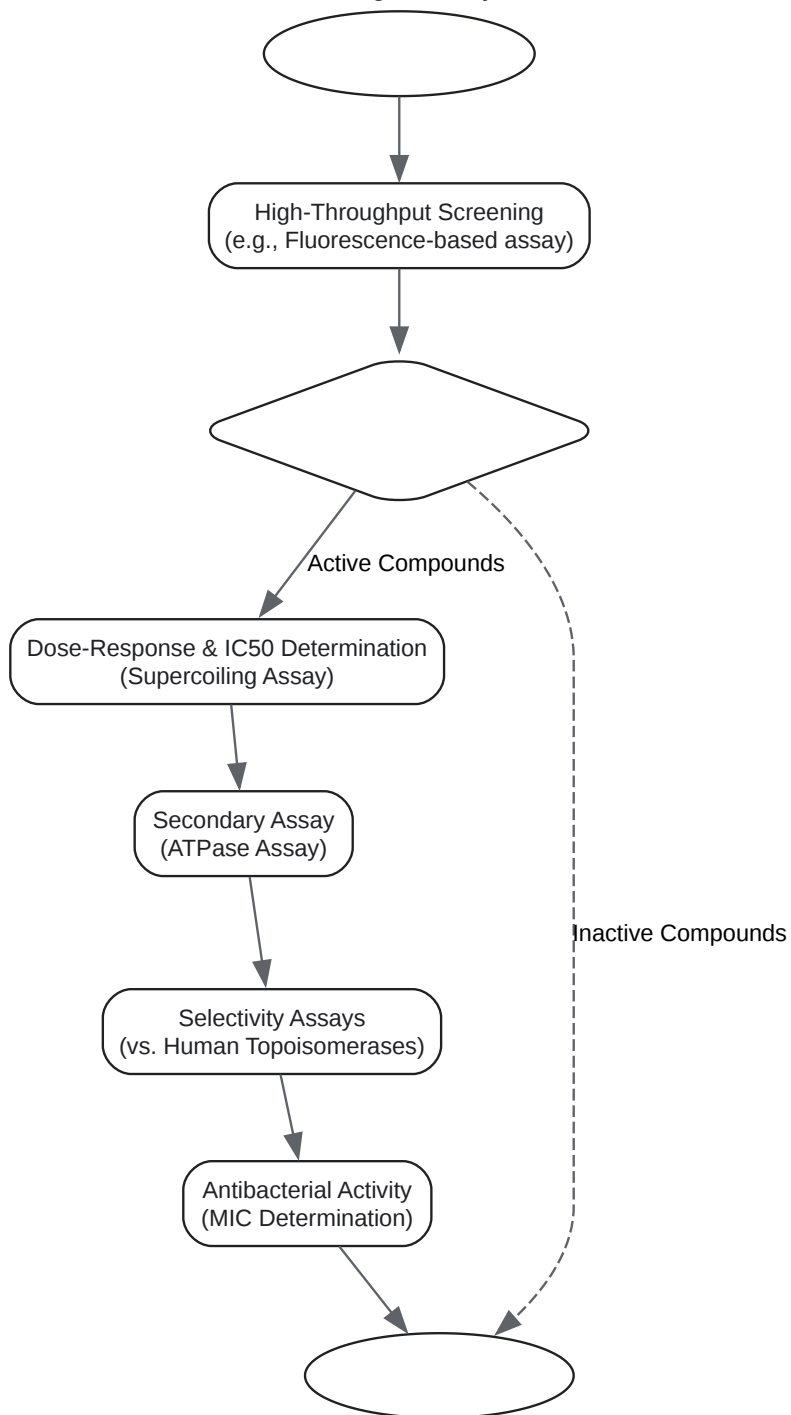
Procedure:

- Prepare an assay mix containing Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH in a 96-well plate.
- Add the test compound (**DNA Gyrase B-IN-2**) at various concentrations to the wells.
- Add the DNA gyrase enzyme to initiate the reaction.
- The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD⁺ by the PK/LDH system.
- Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
- The rate of NADH oxidation is proportional to the ATPase activity of the gyrase.
- Calculate the percent inhibition of ATPase activity at different compound concentrations to determine the IC₅₀ value.

Experimental and Drug Discovery Workflows

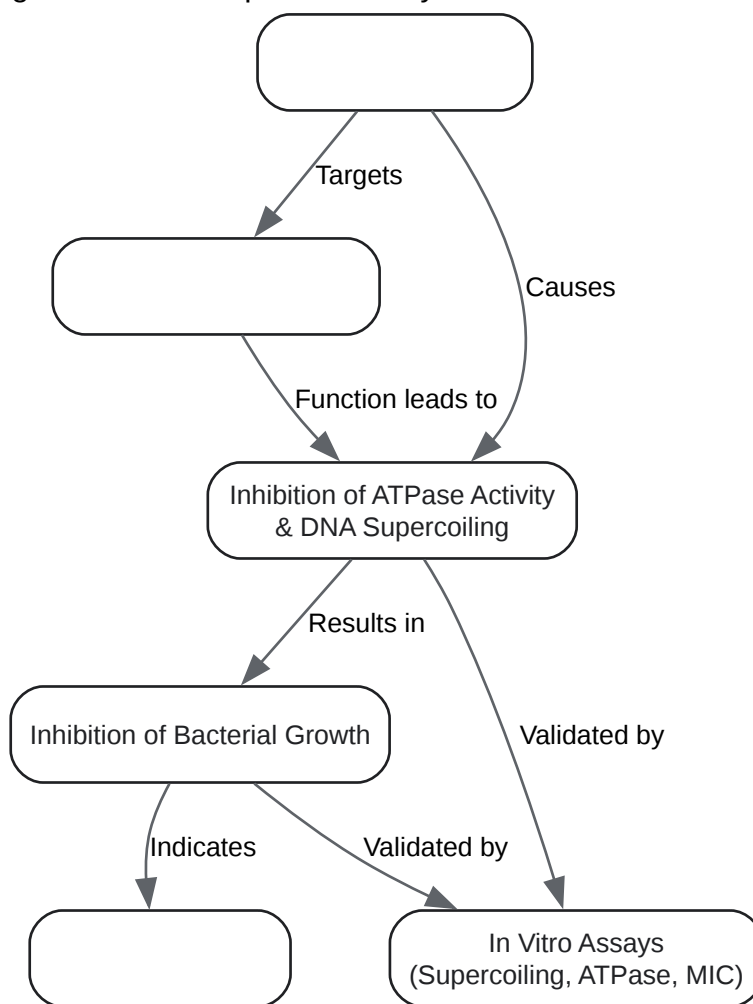
The following diagrams illustrate a typical workflow for screening and characterizing DNA gyrase inhibitors.

Workflow for Screening DNA Gyrase B Inhibitors

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Caption: A typical high-throughput screening workflow for identifying novel DNA gyrase inhibitors.

Logical Relationships in DNA Gyrase B Inhibitor Research



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Caption: Logical flow from molecular target to therapeutic potential for a DNA gyrase B inhibitor.

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